molecular formula C7H14N2OS B14469539 N-Nitrosoisobutylthiazolidine CAS No. 72505-67-0

N-Nitrosoisobutylthiazolidine

Cat. No.: B14469539
CAS No.: 72505-67-0
M. Wt: 174.27 g/mol
InChI Key: FMJPTPCDAGQKQC-UHFFFAOYSA-N
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Description

N-Nitrosoisobutylthiazolidine is a compound belonging to the class of N-nitrosamines, which are characterized by the presence of a nitroso group (-N=O) attached to an organic moiety. N-Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosoisobutylthiazolidine typically involves the nitrosation of secondary amines. One common method is the reaction of isobutylthiazolidine with nitrosating agents such as tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Nitrosoisobutylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitroso oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-Nitrosoisobutylthiazolidine involves its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, proteins, and other cellular components. This binding can lead to mutations, cellular damage, and potentially carcinogenesis . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the metabolic activation of nitrosamines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Nitrosoisobutylthiazolidine include other N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share the nitroso functional group and exhibit similar chemical properties .

Uniqueness

This compound is unique due to its specific structure, which includes a thiazolidine ring.

Conclusion

This compound is a compound of significant interest due to its unique structure, diverse chemical reactivity, and wide range of scientific research applications

Properties

CAS No.

72505-67-0

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

2-(2-methylpropyl)-3-nitroso-1,3-thiazolidine

InChI

InChI=1S/C7H14N2OS/c1-6(2)5-7-9(8-10)3-4-11-7/h6-7H,3-5H2,1-2H3

InChI Key

FMJPTPCDAGQKQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1N(CCS1)N=O

Origin of Product

United States

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